2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Description
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid (CAS: 23821-79-6) is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 2-chlorophenyl group at position 2, a phenyl group at position 4, and an acetic acid moiety at position 3. Its molecular formula is C₁₇H₁₂ClNO₂S, with a molecular weight of 329.80 g/mol. Its acetic acid group enhances solubility in polar solvents, while the chloro and phenyl substituents influence electronic properties and steric interactions .
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-9-5-4-8-12(13)17-19-16(11-6-2-1-3-7-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWJSNKAHQBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377268 | |
| Record name | 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23821-79-6 | |
| Record name | 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Thiazole Core
The thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen sources. For chlorophenyl-substituted thiazoles, 2-chlorobenzoyl derivatives serve as starting points.
An example from related literature involves the preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives starting from 4-chlorobenzoic acid, which is converted to methyl ester, then hydrazide, followed by cyclization with carbon disulfide under basic conditions to form thiol intermediates.
Introduction of Acetic Acid Side Chain
The acetic acid group at the 5-position of the thiazole ring can be introduced via substitution reactions or by employing acetic acid derivatives such as chloroacetic acid or its esters in nucleophilic substitution or coupling reactions.
In some processes, the thiazole intermediate is reacted with haloacetic acid derivatives under basic or acidic conditions to yield the target acetic acid-substituted thiazole.
Detailed Reaction Conditions and Optimization
Cyclization and Intermediate Formation
For example, in the synthesis of related thiazole derivatives, methyl 2-chlorobenzoate is treated with hydrazine hydrate in ethanol to form the hydrazide intermediate in ~90% yield.
Subsequent treatment with potassium hydroxide and carbon disulfide in ethanol at room temperature affords potassium dithiocarbazate salts, which upon acidification cyclize to give thiazole thiol intermediates with yields up to 81%.
Sulfonyl Chloride Intermediate Preparation
The thiol intermediate can be converted to sulfonyl chloride derivatives by bubbling chlorine gas through a suspension in 1,2-dichloroethane/water at low temperatures (~0 °C to −2 °C). This step is critical for further nucleophilic substitution reactions.
The choice of solvent is crucial: 1,2-dichloroethane/water provides poor solubility for the thiol and good miscibility for the sulfonyl chloride, allowing effective monitoring and completion of the reaction.
Nucleophilic Substitution to Introduce Acetic Acid Moiety
Reaction of the sulfonyl chloride intermediate with nucleophilic amines or carboxylates in acetonitrile at room temperature yields the substituted thiazole derivatives. Triethylamine is preferred as a base over pyridine for higher yields.
Reaction temperature optimization shows room temperature as optimal, with lower temperatures slowing the reaction and higher temperatures potentially causing side reactions.
Alternative Synthetic Routes and Conditions
Another approach involves the use of hydroxyiminochlorides as intermediates, which undergo elimination reactions to form thiazole derivatives. These reactions are performed in acidic pH with weak bases such as sodium hydrogencarbonate and buffered systems like acetic acid/sodium acetate, in solvents including halogenated alkanes (e.g., methylene chloride), aromatic solvents, or polar aprotic solvents.
Reaction temperatures in these methods range from −20 °C to +160 °C, with preferred ranges of 20–100 °C, and reaction times from minutes to several hours depending on batch size and temperature.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Esterification | 2-Chlorobenzoic acid | Methanol, conc. H2SO4 | Methanol | Reflux | ~80 | Methyl ester formation |
| 2 | Hydrazide formation | Methyl ester | Hydrazine hydrate | Ethanol | Reflux | ~90 | Hydrazide intermediate |
| 3 | Dithiocarbazate salt formation | Hydrazide | KOH, CS2 | Ethanol | RT | ~94 | Potassium salt |
| 4 | Cyclization to thiol | Potassium salt | Acidic medium | - | 0 °C, 6 h | ~81 | Thiazole thiol intermediate |
| 5 | Sulfonyl chloride formation | Thiol intermediate | Cl2 gas, HCl | 1,2-Dichloroethane/water | ~0 °C | ~42 | Key intermediate for substitution |
| 6 | Nucleophilic substitution | Sulfonyl chloride | Amine, triethylamine | Acetonitrile | RT | Optimized | Introduction of side chain |
Chemical Reactions Analysis
Esterification Reactions
The acetic acid group in this compound undergoes Steglich esterification , a reaction critical for modifying its physicochemical properties. This reaction employs N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by alcohols or amines.
Key Conditions and Protocol (from ):
| Parameter | Details |
|---|---|
| Reagents | EDC (1.3 eq), DMAP (0.08 eq), anhydrous CH₂Cl₂ |
| Temperature | 0°C (initial activation), then room temperature (24 h) |
| Workup | Washes with 1% HCl, saturated NaHCO₃, and NaCl |
| Yield | 60–85% after recrystallization (ethyl acetate/CH₂Cl₂) |
This method produces N-phenylacetamide derivatives, enhancing solubility and bioavailability for biological testing .
Nucleophilic Substitution in Synthetic Pathways
While direct substitution reactions on the chlorophenyl group of the compound are not explicitly documented, analogous studies on related thiazole-chlorophenyl systems reveal potential reactivity. For example, nucleophilic substitution at the 4-position of 4,7-dichloroquinoline (a structurally similar scaffold) was optimized under varying conditions :
Optimization of Substitution Conditions (from ):
| Solvent | Catalyst | Temperature | Time (h) | Outcome (Yield) |
|---|---|---|---|---|
| Dry MeCN | Triethylamine | Reflux | 12 | No product |
| Dry MeOH | Triethylamine | RT → Reflux | 24 | 6% target + 75% byproduct |
| Dry EtOH | Triethylamine | 50°C | 4 | 14% target (optimized) |
These findings suggest that polar protic solvents (e.g., ethanol) and controlled temperatures favor substitution in chlorophenyl-thiazole systems.
Cyclization and Intermediate Formation
The synthesis of precursors involves cyclization steps. For instance, intermediate thiols (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) are cyclized in H₂SO₄ at subzero temperatures (−2°C to 0°C) . While not directly applied to the target compound, these conditions highlight the role of acid-mediated cyclization in forming thiazole derivatives.
Oxidation and Reduction Potential
Though specific data for this compound are unavailable, the acetic acid moiety is susceptible to reduction (e.g., LiAlH₄ → alcohol) or decarboxylation under thermal conditions. The chlorophenyl group may undergo dehalogenation via catalytic hydrogenation, but further experimental validation is required.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid demonstrated effectiveness against a variety of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
Thiazole derivatives have been studied for their anti-inflammatory properties. The compound has been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Case studies have reported its efficacy in reducing inflammation in animal models, indicating a promising avenue for therapeutic development.
Anticancer Properties
Recent studies have explored the anticancer potential of thiazole derivatives. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging research indicates that thiazole compounds may offer neuroprotective benefits. The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A study involving animal models of arthritis evaluated the anti-inflammatory effects of the compound. Treatment with this compound resulted in a marked decrease in swelling and joint pain compared to control groups, suggesting its utility in managing inflammatory conditions.
Case Study 3: Cancer Cell Apoptosis
In vitro experiments with breast cancer cell lines revealed that treatment with this thiazole derivative led to increased markers of apoptosis and decreased cell viability. These findings support further investigation into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility and pKa : The acetic acid group in all analogs confers water solubility at physiological pH. However, bulky aromatic substituents (e.g., phenyl and 2-chlorophenyl in the target compound) reduce solubility compared to smaller analogs like [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid .
- Melting Points : The methyl-substituted analog (259655-35-1) exhibits a lower melting point (155–156°C) than the target compound, likely due to reduced crystallinity from steric hindrance .
- Collision Cross-Section (CCS) : For 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid (a simpler analog), predicted CCS values range from 146.4 Ų ([M+H]⁺) to 158.7 Ų ([M+Na]⁺), indicating compact molecular geometry. The target compound’s additional substituents may increase CCS, affecting pharmacokinetic behavior .
Biological Activity
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Chemical Formula : C₁₇H₁₂ClNO₂S
- CAS Number : 23821-79-6
- Molecular Weight : 329.8 g/mol
- Melting Point : 174–176 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ClNO₂S |
| CAS Number | 23821-79-6 |
| Melting Point | 174–176 °C |
| Molecular Weight | 329.8 g/mol |
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Thiazole compounds have been studied for their cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- The presence of electronegative groups, such as chlorine in the phenyl ring, has been associated with enhanced anticancer activity .
Case Study : In vitro studies on human glioblastoma U251 cells showed significant cytotoxicity for certain thiazole derivatives, with IC50 values indicating potent growth inhibition .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Thiazole derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets:
- Receptor Modulation : Some thiazole compounds act as allosteric modulators of glutamate receptors (e.g., GluA2 AMPA receptors), affecting neuronal signaling pathways .
- Cytotoxic Pathways : The cytotoxic effects are often mediated through the induction of oxidative stress and disruption of mitochondrial function in cancer cells .
Structure-Activity Relationship (SAR)
The structure of thiazole derivatives significantly influences their biological activity:
- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (e.g., chlorine) enhances the compound's reactivity and biological efficacy.
- Thiazole Ring Modifications : Variations in the thiazole core structure can lead to significant differences in potency and selectivity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves cyclocondensation of substituted acetophenone derivatives with thioureas or thioamides, followed by functionalization of the thiazole ring. For example, refluxing precursors in acetic acid with sodium acetate as a catalyst facilitates cyclization . Intermediates are characterized via IR spectroscopy (e.g., C=O stretching at ~1700 cm⁻¹ for the acetic acid moiety) and elemental analysis to confirm stoichiometry . Recrystallization from DMF/acetic acid mixtures is often used to purify the final product .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related thiazole derivatives, SC-XRD data (e.g., C–C bond lengths of ~1.48 Å and dihedral angles between aromatic rings) resolve spatial arrangements of substituents . Complementary techniques like ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) further validate molecular connectivity .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for research-grade samples) . Stability under varying pH and temperature is assessed via UV-Vis spectroscopy (monitoring absorbance at λmax ~270 nm for aromatic systems). Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS identify potential hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, particularly for scale-up in mechanistic studies?
- Methodological Answer : Yield optimization involves solvent screening (e.g., switching from acetic acid to ethanol for milder conditions) and catalyst tuning (e.g., using p-toluenesulfonic acid instead of sodium acetate). Microwave-assisted synthesis reduces reaction times (from 5 hours to 30 minutes) while maintaining yields >80% . Scale-up requires careful control of exothermic steps (monitored via in-situ IR spectroscopy) to avoid side reactions like dimerization.
Q. What strategies resolve ambiguities in structural assignments when spectroscopic data conflict?
- Methodological Answer : Conflicting IR/NMR data may arise from tautomerism or polymorphic forms. For example, if the acetic acid moiety exhibits unexpected proton splitting in ¹H NMR, variable-temperature NMR (VT-NMR) can distinguish dynamic equilibria. SC-XRD definitively assigns tautomeric forms by resolving hydrogen-bonding patterns . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles to cross-validate experimental data .
Q. How do substituent modifications on the thiazole or phenyl rings influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution at the 2-chlorophenyl (e.g., replacing Cl with F or NO₂) and 4-phenyl positions (e.g., adding electron-withdrawing groups) is evaluated via in vitro assays (e.g., enzyme inhibition). For analogs, logP values (measured via shake-flask method) correlate with membrane permeability, while electrostatic potential maps (derived from DFT) highlight pharmacophoric features . Bioisosteric replacements (e.g., thiazole-to-oxazole swaps) are screened to optimize potency and reduce toxicity .
Q. How should researchers address contradictions in biological data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH affecting ionization) or impurity profiles. Reproducibility requires strict adherence to protocols (e.g., pre-equilibration of compounds in assay buffers). Independent validation via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) confirms activity. Meta-analyses of published data, accounting for variables like cell line passage number or compound batch, identify confounding factors .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
